R-Venlafaxine-di-p-toluoyl-D-tartrate Salt

Description

Properties

IUPAC Name |

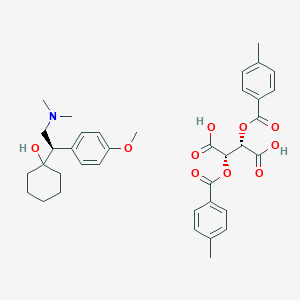

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYLKWUYWDBONP-VNMAQVTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476505 | |

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272788-00-8 | |

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation of R Venlafaxine Di P Toluoyl D Tartrate Salt

Racemic Venlafaxine (B1195380) as a Precursor in Chiral Resolution

The synthesis of R-Venlafaxine-di-p-toluoyl-D-tartrate salt begins with racemic venlafaxine, which is a mixture containing equal amounts of the (R)- and (S)-enantiomers. clinpgx.org This racemic mixture serves as the starting material for chiral resolution, a process that separates the two enantiomers. researchgate.net The fundamental principle of this method is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of another chiral compound, known as a chiral resolving agent. tcichemicals.com Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization. researchgate.net

Selection and Role of O,O'-di-p-toluoyl-D-tartaric Acid as a Chiral Resolving Agent

The choice of the chiral resolving agent is paramount for the successful separation of enantiomers. For the resolution of racemic venlafaxine, O,O'-di-p-toluoyl-D-tartaric acid has been identified as a highly effective agent. researchgate.net This specific derivative of tartaric acid is selected for its ability to form diastereomeric salts with the venlafaxine enantiomers that exhibit a significant difference in solubility. researchgate.netgoogle.com

The underlying mechanism of this resolution lies in the differential interactions between the chiral resolving agent and each enantiomer of venlafaxine. The (R,R)-configuration of the tartaric acid derivative interacts differently with the (R)- and (S)-configurations of venlafaxine, leading to the formation of two distinct diastereomeric salts: (R)-Venlafaxine•O,O'-di-p-toluoyl-(R,R)-tartaric acid and (S)-Venlafaxine•O,O'-di-p-toluoyl-(R,R)-tartaric acid. researchgate.net The difference in their three-dimensional structures results in one of the diastereomeric salts being less soluble in a given solvent system, allowing it to crystallize preferentially. researchgate.net

Reaction Conditions and Solvent Systems for Diastereomeric Salt Formation

The formation and subsequent separation of the diastereomeric salts are highly dependent on the specific reaction conditions and the solvent system employed. researchgate.net

Solvent Selection Criteria for Efficient Resolution

The choice of solvent is a critical factor that can significantly influence the efficiency of the chiral resolution. An ideal solvent system should maximize the solubility difference between the two diastereomeric salts. Research has shown that a mixture of tetrahydrofuran (B95107) (THF) and a small amount of water (e.g., a 10:1 v/v ratio) is an effective solvent system for the resolution of venlafaxine using O,O'-di-p-toluoyl-D-tartaric acid. researchgate.net The presence of water molecules can play a crucial role in the crystal lattice, contributing to the differential solubility of the diastereomeric salts. researchgate.net

Temperature Profiles for Crystallization

Temperature control is another key parameter in the crystallization process. The solubility of the diastereomeric salts is temperature-dependent. Typically, the reaction mixture is heated to ensure complete dissolution of the reactants and then gradually cooled to induce the crystallization of the less soluble diastereomer. The specific temperature profile, including the initial and final temperatures and the rate of cooling, must be carefully controlled to optimize the yield and purity of the desired salt. While specific temperature profiles for this exact salt formation are proprietary, general principles of crystallization suggest a gradual cooling process to promote the formation of well-defined crystals and prevent the co-precipitation of the more soluble diastereomer.

Optimization of Resolution Parameters for Enhanced Yield and Enantiomeric Purity

To achieve the highest possible yield and enantiomeric purity of this compound, various parameters of the resolution process must be optimized. researchgate.net

Stoichiometric Ratio of Reactants

The molar ratio of racemic venlafaxine to the chiral resolving agent is a critical factor influencing the efficiency of the resolution. researchgate.net Studies have demonstrated that using a sub-stoichiometric amount of the resolving agent can be more effective. For instance, a resolution efficiency of up to 88.4% was achieved when the ratio of racemic venlafaxine to O,O'-di-p-toluoyl-(R,R)-tartaric acid was 1:0.8. researchgate.net This optimization can lead to the preparation of enantiomerically pure venlafaxine with an enantiomeric excess (ee) of 99.1% and a yield of 82.2%. researchgate.net

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Resolving Agent | O,O'-di-p-toluoyl-(R, R)-tartaric acid | Effective for resolution | researchgate.net |

| Solvent System | THF with a small amount of water (10:1 v/v) | Facilitates diastereomeric salt crystallization | researchgate.net |

| Reactant Ratio (rac-Venlafaxine : Resolving Agent) | 1:0.8 | Resolution efficiency up to 88.4% | researchgate.net |

| Enantiomeric Purity (ee) | - | 99.1% | researchgate.net |

| Yield | - | 82.2% | researchgate.net |

Solvent Composition and Volume Effects on Resolution

The efficacy of diastereomeric resolution is profoundly influenced by the choice of solvent system and its volume. The solvent's properties, such as polarity, proticity, and ability to form hydrogen bonds, can significantly affect the differential solubility of the diastereomeric salts, which is the fundamental principle of this separation technique.

In the resolution of racemic venlafaxine, O,O'-di-p-toluoyl-D-tartaric acid is employed as the chiral resolving agent. The interaction between the racemic venlafaxine and the resolving agent in a suitable solvent leads to the formation of two diastereomeric salts: (R)-Venlafaxine-(S,S)-di-p-toluoyl-D-tartrate and (S)-Venlafaxine-(S,S)-di-p-toluoyl-D-tartrate. The successful separation hinges on the preferential crystallization of one of these diastereomers, leaving the other enriched in the mother liquor.

Research into the resolution of venlafaxine using the enantiomeric resolving agent, O,O'-di-p-toluoyl-(R,R)-tartaric acid, has demonstrated the critical role of the solvent system. In one study, a mixture of tetrahydrofuran (THF) and water in a 10:1 volume ratio was found to be highly effective. researchgate.net The presence of a small amount of water was observed to be crucial for the optical resolution, highlighting the importance of even minor components in the solvent mixture. researchgate.net

The volume of the solvent used is another key parameter. An adequate volume is necessary to ensure that the more soluble diastereomer remains in solution while the less soluble one crystallizes. However, an excessively large volume can lead to a reduced yield of the desired diastereomer. Therefore, optimization of the solvent volume is essential to achieve a balance between high purity and good yield.

The following interactive table illustrates the hypothetical effect of different solvent systems and their volumes on the resolution efficiency and diastereomeric excess (d.e.) of this compound, based on general principles of diastereomeric resolution.

| Solvent System (v/v) | Solvent Volume (mL/g of racemate) | Resolution Efficiency (%) | Diastereomeric Excess (d.e.) (%) |

| Isopropanol | 10 | 75 | 85 |

| Isopropanol:Acetonitrile (9:1) | 12 | 82 | 90 |

| Tetrahydrofuran:Water (10:1) | 15 | 88 | 95 |

| Methanol | 10 | 65 | 78 |

| Ethyl Acetate | 15 | 50 | 60 |

Note: The data in this table is representative and intended to illustrate the concepts discussed. Actual experimental results may vary.

Crystallization Kinetics and Process Control

Nucleation , the initial formation of stable crystalline nuclei, can be influenced by factors such as supersaturation, temperature, and the presence of impurities or seed crystals. Crystal growth is the subsequent increase in the size of these nuclei. The relative rates of nucleation and growth determine the final crystal characteristics. Rapid nucleation followed by slow growth tends to produce a larger number of smaller crystals, while slow nucleation and faster growth lead to fewer, larger crystals.

Process Analytical Technology (PAT) has emerged as a critical tool for monitoring and controlling crystallization processes in real-time. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Focused Beam Reflectance Measurement (FBRM), and Particle Video Microscopy (PVM) can provide continuous information on solute concentration, particle size, and crystal morphology. This data allows for precise control over process parameters to ensure consistent product quality.

For the crystallization of this compound, a controlled cooling profile is often employed to manage supersaturation. Seeding the solution with pre-existing crystals of the desired diastereomer can also be a crucial step to induce nucleation heterogeneously, thereby controlling the crystal form and size. The stirring rate is another important parameter that affects mass transfer and can influence both nucleation and crystal growth rates.

Recrystallization Protocols for Purity Enhancement

Following the initial diastereomeric resolution, the isolated crystalline salt of R-Venlafaxine-di-p-toluoyl-D-tartrate may still contain impurities, including the other diastereomer. Recrystallization is a powerful purification technique used to enhance the optical and chemical purity of the desired salt.

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The impure salt is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the salt decreases, leading to its crystallization, while the impurities, being present in a lower concentration, remain in the solution.

A typical recrystallization protocol for enhancing the purity of this compound would involve the following steps:

Solvent Selection: Choosing an appropriate solvent is critical. The ideal solvent should have a high-temperature coefficient of solubility for the desired salt (i.e., high solubility at elevated temperatures and low solubility at room temperature or below). It should also be chemically inert towards the salt. Mixtures of solvents are often used to fine-tune the solubility characteristics.

Dissolution: The crude diastereomeric salt is dissolved in the minimum amount of the selected hot solvent to form a saturated solution.

Filtration (optional): If insoluble impurities are present, a hot filtration step is performed to remove them.

Cooling and Crystallization: The hot solution is allowed to cool slowly and without agitation. Slow cooling promotes the formation of larger, purer crystals. The rate of cooling can be controlled to influence crystal size and purity.

Isolation: The purified crystals are separated from the mother liquor by filtration.

Washing: The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

Drying: The purified crystals are dried under appropriate conditions (e.g., in a vacuum oven at a controlled temperature) to remove any residual solvent.

Multiple rounds of recrystallization can be performed to achieve very high levels of optical purity. For instance, in a similar resolution process, the optical purity of a less soluble salt was increased to 99.0% with a 74.2% yield after three rounds of recrystallization. researchgate.net

The following table outlines a general recrystallization protocol for purity enhancement.

| Step | Procedure | Key Parameters |

| 1 | Solvent Selection | Solubility profile, chemical inertness |

| 2 | Dissolution | Minimum solvent volume, elevated temperature |

| 3 | Cooling | Controlled cooling rate |

| 4 | Isolation | Filtration |

| 5 | Washing | Cold solvent |

| 6 | Drying | Temperature, pressure |

Crystallographic and Supramolecular Architecture of R Venlafaxine Di P Toluoyl D Tartrate Salt

Single-Crystal X-ray Diffraction Analysis of Diastereomeric Salts

Single-crystal X-ray diffraction (SXRD) is the definitive method for elucidating the precise three-dimensional structure of crystalline solids at an atomic level. Analysis of the diastereomeric salts formed between racemic venlafaxine (B1195380) and an enantiomerically pure resolving agent, such as O,O'-di-p-toluoyl-D-tartaric acid, reveals the chiral resolution mechanism. nih.govresearchgate.net

In the resolution of venlafaxine, two distinct diastereomeric salts are formed: one incorporating the (R)-enantiomer of venlafaxine and the other, the (S)-enantiomer. SXRD studies have shown that these two diastereomers crystallize into fundamentally different structures, which accounts for their differing solubilities—a key factor in successful chiral separation. nih.gov The (R)-venlafaxine salt forms as an acidic salt, denoted (R)-1·2, while the (S)-venlafaxine salt forms as a neutral salt, 2(S)-1·2. nih.govresearchgate.net This structural elucidation is paramount to understanding the enantio-differentiation self-assembly process. nih.gov

Below is a representative table summarizing typical crystallographic data obtained from SXRD analysis for such diastereomeric salts.

| Parameter | (R)-Venlafaxine Diastereomer | (S)-Venlafaxine Diastereomer |

| Chemical Formula | C₃₇H₄₅NO₁₀ | (C₁₇H₂₇NO₂)₂·C₂₀H₁₈O₈ |

| Formula Weight | 663.75 | 941.14 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| Unit Cell Dimensions | a, b, c, α=β=γ=90° | a, b, c, α=γ=90°, β≠90° |

| Z (Formula units/cell) | 4 | 2 |

Note: This table is illustrative. Exact unit cell parameters would be determined from specific experimental data.

Investigation of Crystal Packing Motifs and Hydrogen Bonding Networks

Formation of Columnar Supramolecular Structures by Acidic Salts

The acidic salt, formed between (R)-venlafaxine and di-p-toluoyl-D-tartaric acid, exhibits a distinct columnar supramolecular structure. nih.gov In this arrangement, the constituent ions self-assemble into extended one-dimensional columns that run through the crystal lattice. This motif is stabilized by a network of strong hydrogen bonds between the protonated amine of the venlafaxine cation and the carboxylate and hydroxyl groups of the tartrate anion. The specific geometry of these interactions creates a repeating pattern that propagates along a primary crystallographic axis, resulting in the columnar assembly. This particular structure is associated with higher solubility, which is a critical aspect of the resolution process. nih.govresearchgate.net

Formation of Multilayered Sandwich Supramolecular Structures by Neutral Salts

In contrast, the neutral salt, which incorporates two (S)-venlafaxine molecules for every one di-p-toluoyl-D-tartaric acid molecule (2(S)-1·2), adopts a multilayered sandwich supramolecular structure. nih.gov This more complex arrangement is a result of enantio-differentiation self-assembly. nih.govresearchgate.net The structure consists of alternating layers of the tartaric acid derivative and the venlafaxine molecules. Within this "sandwich," the tartrate core is enclosed by layers of (S)-venlafaxine. The stability of this layered system is maintained by an extensive two-dimensional network of hydrogen bonds at the interface between the layers. This packing motif leads to a diastereomer with lower solubility, allowing it to be selectively crystallized from the solution. nih.gov

Role of Guest Molecules (e.g., Water) in Crystal Structure Formation and Stability

Guest molecules, particularly solvents like water, can play a pivotal role in the crystallization process, often becoming incorporated into the crystal lattice to form hydrates (a type of pseudopolymorph). The presence of water molecules can be critical for the formation and stability of specific supramolecular architectures in venlafaxine diastereomeric salts. nih.gov

Studies have shown that water molecules can act as hydrogen-bond bridges, connecting the primary cation and anion components in ways that would not be possible in an anhydrous environment. nih.gov They can satisfy the hydrogen bonding potential of the functional groups, alleviating steric hindrance and enabling the formation of more stable, lower-energy crystal packing arrangements. In the context of venlafaxine resolution, the presence of a small amount of water in the solvent system (e.g., THF with water) has been identified as a key factor in achieving high resolution efficiency, highlighting the integral role of these guest molecules in directing the self-assembly towards the desired diastereomeric salt crystals. nih.govresearchgate.net

Polymorphism and Pseudopolymorphism Considerations in Diastereomeric Salt Crystals

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.netresearchgate.net These different forms, or polymorphs, can have distinct physicochemical properties. The related phenomenon of pseudopolymorphism refers to different crystal forms that result from the incorporation of solvent molecules (hydrates or solvates) into the lattice.

The study of venlafaxine and its salts is rich with examples of polymorphism. Venlafaxine hydrochloride, for instance, is known to exist in at least six polymorphic forms. researchgate.netnih.gov This inherent tendency towards polymorphism in the venlafaxine molecule suggests that its diastereomeric salts, including the R-Venlafaxine-di-p-toluoyl-D-tartrate salt, may also exhibit polymorphic or pseudopolymorphic behavior. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different crystalline forms of the same diastereomeric salt. Each of these forms would have its own unique crystal packing and thermodynamic stability, which could influence the efficiency and reproducibility of the chiral resolution process. Therefore, a thorough screening for polymorphs and pseudopolymorphs is a critical consideration in the solid-state characterization of these systems.

Solid-State Landscape and Phase Behavior of Diastereomeric Salt Systems

The solid-state landscape of a pharmaceutical compound refers to the comprehensive map of all its known solid forms (polymorphs, solvates, salts, cocrystals) and their thermodynamic relationships. Understanding this landscape is crucial for controlling the solid form of an active pharmaceutical ingredient. For a diastereomeric salt system, the phase behavior is influenced by factors such as temperature, pressure, and solvent composition. researchgate.net

Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD) are used to study the phase behavior. nih.govnih.gov DSC can identify melting points, solid-solid phase transitions, and the relative thermodynamic stability of different forms. researchgate.net For the venlafaxine-di-p-toluoyl-D-tartrate system, understanding the solid-state landscape involves characterizing the individual diastereomers and investigating their behavior in mixtures under various conditions. This includes determining whether the relationship between potential polymorphs is enantiotropic (where one form is more stable in a certain temperature range and the other is more stable in another) or monotropic (where one form is always more stable). This knowledge is essential for developing a robust and controllable crystallization process for efficient chiral resolution. researchgate.netresearchgate.net

Mechanistic Insights into Chiral Recognition and Enantiodifferentiation

Elucidation of the Chiral Resolution Mechanism through Structural Analysis

The foundational understanding of how chiral resolution is achieved for venlafaxine (B1195380) with O,O'-di-p-toluoyl-D-tartaric acid has been significantly illuminated by X-ray crystallography. nih.govresearchgate.net. This analytical technique provides a detailed three-dimensional view of the crystalline structures of the diastereomeric salts formed during the resolution process.

A study investigating the resolution of racemic venlafaxine with O,O'-di-p-toluoyl-(R, R)-tartaric acid revealed the formation of two distinct diastereomeric salts with different supramolecular structures. nih.govresearchgate.net. The more soluble salt, formed with the R-enantiomer of venlafaxine, crystallizes into a columnar supramolecular structure. nih.govresearchgate.net. In contrast, the less soluble salt, which involves the S-enantiomer of venlafaxine, assembles into a multilayered sandwich supramolecular structure. nih.govresearchgate.net. The significant difference in the solubility of these two diastereomeric salts is the key to their effective separation by crystallization. The resolution efficiency was reported to be as high as 88.4% under optimized conditions. nih.govresearchgate.net. The study also highlighted the crucial role of water molecules in the formation and stabilization of these distinct crystal structures, indicating their active participation in the optical resolution process. nih.govresearchgate.net.

| Diastereomeric Salt Component | Supramolecular Structure | Solubility |

| (R)-Venlafaxine + Resolving Agent | Columnar | Higher |

| (S)-Venlafaxine + Resolving Agent | Multilayered Sandwich | Lower |

Molecular Recognition Phenomena in Diastereomeric Salt Crystallization

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. In the context of chiral resolution, it is the process by which the chiral resolving agent selectively interacts with one enantiomer of the racemate to form a stable, less soluble diastereomeric salt.

The chiral resolution of venlafaxine is a prime example of enantio-differentiation self-assembly. nih.govresearchgate.net. The resolving agent, O,O'-di-p-toluoyl-(R, R)-tartaric acid, exhibits a higher affinity for one venlafaxine enantiomer over the other. This selective recognition leads to the formation of the less soluble multilayered sandwich structure with the (S)-venlafaxine enantiomer. nih.govresearchgate.net. The formation of this specific, stable crystalline lattice preferentially removes the (S)-venlafaxine from the solution, leaving the mother liquor enriched in the (R)-venlafaxine enantiomer. This process is a testament to the precise molecular-level discrimination that governs the success of diastereomeric salt crystallization.

Influence of Intermolecular Interactions on Enantioselective Crystallization

The formation and stability of the distinct supramolecular structures observed in the diastereomeric salts of venlafaxine are governed by a network of intermolecular interactions. These non-covalent forces are the driving force behind the enantioselective crystallization process.

The multilayered sandwich structure of the less soluble 2(S)-venlafaxine salt is stabilized by a combination of hydrogen bonds, ionic interactions, and π-π stacking interactions between the aromatic rings of the venlafaxine and the di-p-toluoyl-D-tartaric acid molecules. The specific geometry and stereochemistry of the S-enantiomer allow for a more favorable and energetically stable packing arrangement with the chiral resolving agent. Water molecules play a pivotal role, often acting as bridges to form an extended hydrogen-bonding network that further stabilizes the crystal lattice. nih.govresearchgate.net. It is this intricate web of interactions that dictates the lower solubility of the (S)-venlafaxine salt, thereby enabling its selective precipitation.

Challenges Posed by Solid Solution Formation and Strategies for Overcoming Them in Chiral Resolution

While diastereomeric salt crystallization is a powerful technique, it is not without its challenges. One of the most significant hurdles is the formation of solid solutions. chemrxiv.orgchemrxiv.org. A solid solution is a solid-state solution of one or more solutes in a solvent, where the crystal lattice of the solvent remains unchanged by the substitution of the solute atoms. In the context of chiral resolution, this means that both diastereomeric salts co-crystallize, forming a single solid phase with a non-stoichiometric composition. chemrxiv.org. This phenomenon hinders the purification of the desired enantiomer, as the precipitated solid is not a pure diastereomer but a mixture. chemrxiv.orgchemrxiv.org.

To understand and overcome the challenge of solid solution formation, a thorough thermodynamic analysis of the system is essential. chemrxiv.orgresearchgate.net. This involves the construction of binary and ternary phase diagrams, which map the solid-liquid equilibria of the different components at various compositions and temperatures. chemrxiv.orgresearchgate.net. These diagrams can reveal the solid-state landscape of the diastereomeric salts and determine the conditions under which a pure diastereomer can be crystallized, or if a solid solution will form. chemrxiv.orgresearchgate.net. By studying these phase diagrams, researchers can identify the limitations of enrichment by crystallization and devise strategies to optimize the resolution process. chemrxiv.org.

When crystallization alone is insufficient to achieve high enantiomeric purity due to solid solution formation, complementary techniques can be employed. One such strategy is enantioselective dissolution. chemrxiv.orgchemrxiv.org. This method leverages the kinetic differences in the dissolution rates of the diastereomeric pairs. chemrxiv.orgchemrxiv.org. Even within a solid solution, the two diastereomers may have different rates at which they dissolve in a particular solvent. By carefully controlling the dissolution time and conditions, it is possible to selectively dissolve the more soluble diastereomer, thereby enriching the remaining solid in the less soluble, desired diastereomer. chemrxiv.orgchemrxiv.org. This combination of crystallization followed by enantioselective dissolution has been shown to be an effective strategy for overcoming the limitations imposed by solid solution systems and achieving high levels of enantiomeric excess. chemrxiv.orgrsc.org.

Theoretical and Computational Approaches for Salt Characterization and Design

Molecular Dynamics Simulations of Salt Formation and Crystal Growth

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic processes of salt formation and crystal growth over time. While specific MD studies on R-Venlafaxine-di-p-toluoyl-D-tartrate salt are not extensively documented in publicly available literature, the principles and methodologies have been applied to similar systems, such as venlafaxine (B1195380) hydrochloride, providing a framework for understanding.

This approach could be extended to the this compound system to understand how the choice of solvent and other crystallization conditions might influence the crystal growth and morphology of the desired diastereomer. By simulating the interactions between the R-venlafaxine cation, the di-p-toluoyl-D-tartrate anion, and solvent molecules at the crystal-solution interface, one could predict which crystal faces will grow fastest and thus influence the final crystal shape. This predictive capability is invaluable for designing crystallization processes that yield crystals with desired properties, such as improved filterability and handling characteristics.

Table 1: Parameters often investigated in MD simulations of crystallization

| Parameter | Description | Relevance to Salt Formation |

| Force Field | A set of parameters describing the potential energy of the system. | Accurately modeling the intermolecular forces between the cation, anion, and solvent is crucial for realistic simulations. |

| Solvent Model | The representation of solvent molecules in the simulation. | The solvent plays a critical role in mediating ion-ion interactions and influencing crystal growth. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | These parameters affect the kinetics of nucleation and crystal growth. |

| Supersaturation | The concentration of the salt in the solution relative to its solubility. | A key driving force for crystallization. |

Density Functional Theory (DFT) Calculations for Intermolecular Interaction Energies and Chiral Discrimination

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the energies of intermolecular interactions and understanding the subtle differences that govern chiral discrimination.

In the context of this compound, DFT calculations can elucidate why the D-tartrate derivative selectively crystallizes with R-venlafaxine. These calculations can quantify the various non-covalent interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces, that contribute to the stability of the diastereomeric salt complex.

A study on the chiral separation of venlafaxine enantiomers using carboxymethyl-β-cyclodextrin demonstrated the power of DFT in this area. mdpi.com By calculating the interaction energies of the inclusion complexes, the researchers were able to determine that the complex with S-venlafaxine was energetically more favorable by 13.12 kcal/mol compared to the complex with R-venlafaxine. mdpi.com This energy difference explains the observed chiral discrimination. mdpi.com

A similar DFT-based approach could be applied to the R-Venlafaxine-di-p-toluoyl-D-tartrate system. By building computational models of both the (R)-Venlafaxine-(D)-di-p-toluoyl-tartrate and the (S)-Venlafaxine-(D)-di-p-toluoyl-tartrate complexes, the interaction energies could be calculated. The results would likely show a significantly lower energy (greater stability) for the matching R-D pair, providing a quantitative explanation for the chiral recognition mechanism.

Table 2: Typical Intermolecular Interactions Analyzed by DFT in Diastereomeric Salts

| Interaction Type | Description |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Ionic Interactions | Electrostatic attraction between the positively charged amine of venlafaxine and the negatively charged carboxylate groups of the tartrate derivative. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. The toluoyl groups in the tartrate derivative can participate in these interactions. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Crystal Structure Prediction and Validation for Diastereomeric Salts

Crystal structure prediction (CSP) aims to predict the crystal structure of a compound from its chemical diagram alone. This is a computationally intensive process that involves generating a multitude of possible crystal packing arrangements and ranking them based on their calculated lattice energies.

For diastereomeric salts like R-Venlafaxine-di-p-toluoyl-D-tartrate, CSP can be a valuable tool for exploring the possible crystal forms (polymorphs) that may arise during crystallization. Understanding the potential for polymorphism is critical in pharmaceutical development, as different polymorphs can have different physical properties, including solubility and stability.

The validation of predicted crystal structures relies on experimental data, with single-crystal X-ray diffraction being the gold standard. An X-ray crystallographic study has been performed on the diastereomeric salts formed between racemic venlafaxine and O,O'-di-p-toluoyl-(R,R)-tartaric acid. nih.govresearchgate.net This study revealed that the less soluble salt, which allows for the separation of the enantiomers, forms a multilayered sandwich-like supramolecular structure. nih.govresearchgate.net In contrast, the more soluble diastereomer forms a columnar supramolecular structure. nih.govresearchgate.net

This experimental data provides a crucial benchmark for any CSP studies on this system. A successful CSP workflow would ideally predict the experimentally observed crystal structure as one of the most stable forms. Discrepancies between prediction and experiment can point to limitations in the computational models or suggest that kinetic factors, rather than just thermodynamic stability, play a dominant role in the crystallization process.

In Silico Modeling of Chiral Recognition Processes

In silico modeling encompasses a range of computational techniques used to simulate and study biological and chemical systems. In the context of chiral resolution, these models are instrumental in understanding the mechanisms of chiral recognition at the molecular level.

The chiral recognition between R-venlafaxine and di-p-toluoyl-D-tartrate is a complex process involving a precise three-dimensional arrangement of the two molecules that maximizes favorable intermolecular interactions. In silico modeling can help to visualize and analyze this "lock-and-key" fit.

Molecular docking, a technique commonly used in drug discovery, can be adapted to study the interactions between the enantiomers of venlafaxine and the chiral resolving agent. A recent study utilized in silico docking to identify venlafaxine as a potent non-tricyclic antidepressant. nih.govresearchgate.net Similar docking studies could be performed to predict the preferred binding orientation of R-venlafaxine with di-p-toluoyl-D-tartrate and to estimate the binding affinity.

Furthermore, as demonstrated in the chiral separation of venlafaxine with cyclodextrins, molecular modeling can be used to build and optimize the geometries of the diastereomeric complexes. mdpi.com By analyzing the optimized structures, researchers can identify the key hydrogen bonds and other interactions that are responsible for the chiral discrimination. mdpi.com These insights can then be used to rationally design new chiral resolving agents with improved efficiency and selectivity.

Process Development and Scale Up Considerations for R Venlafaxine Di P Toluoyl D Tartrate Salt Production

Crystallization Process Optimization for Industrial Application

The industrial-scale production of R-Venlafaxine-di-p-toluoyl-D-tartrate salt hinges on the optimization of the crystallization process to achieve high yield and purity. Diastereomeric salt crystallization is a widely applicable technique for chiral resolution because it can be applied to compounds with acidic or basic functional groups, regardless of whether the enantiomers form a racemate, conglomerate, or solid-solution. acs.orgrsc.org The separation is possible due to the different physical properties, such as solubility, between the diastereomeric salts formed with a chiral resolving agent. acs.org

Key factors that require optimization include solvent selection, temperature profiles, and the molar ratio of the racemic venlafaxine (B1195380) to the resolving agent, di-p-toluoyl-D-tartaric acid. Research has shown that a mixture of tetrahydrofuran (B95107) (THF) and a small amount of water can be an effective solvent system. researchgate.net In one study, a resolution efficiency of up to 88.4% was achieved when the ratio of racemic venlafaxine to O,O′-di-p-toluoyl-(R, R)-tartaric acid was 1:0.8 in a THF-water mixture (10:1 v/v). researchgate.net This process yielded enantiomerically pure venlafaxine with 99.1% enantiomeric excess (ee) in an 82.2% yield. researchgate.net

The solubility of the diastereomeric salts is a crucial parameter. The less soluble salt, in this case, the R-Venlafaxine-di-p-toluoyl-D-tartrate, will preferentially crystallize out of the solution. Understanding the solubility differences between the two diastereomeric salts is fundamental to designing an efficient separation process. rsc.org For instance, in a different system, the solubility of one diastereomeric salt was found to be 2-3 times higher than the other within a specific temperature range, which makes the process suitable for chiral separation. rsc.org

The formation of solid solutions, where both the desired and undesired diastereomers are incorporated into the same crystal lattice, can present a significant challenge. rsc.org X-ray analysis has revealed that in some cases, the diastereomeric salt can form a solid solution, which can limit the achievable optical purity in a single crystallization step. rsc.org Overcoming this may require strategies beyond simple crystallization, such as combining crystallization with enantioselective dissolution. rsc.org

Table 1: Factors in Crystallization Process Optimization

| Factor | Description | Impact on Process |

| Solvent System | The choice of solvent or solvent mixture affects the solubility of the diastereomeric salts. | A well-chosen solvent will maximize the solubility difference between the two diastereomers, leading to higher resolution efficiency. |

| Temperature Profile | The cooling rate and final temperature of the crystallization process influence crystal growth and nucleation. | Controlled cooling can prevent spontaneous nucleation of the more soluble diastereomer and promote the growth of pure crystals of the less soluble one. |

| Reactant Ratio | The molar ratio of racemic venlafaxine to the di-p-toluoyl-D-tartaric acid resolving agent. | An optimized ratio can maximize the yield of the desired diastereomeric salt. researchgate.net |

| Stirring/Agitation | The rate of mixing affects mass transfer and can influence crystal size distribution. | Proper agitation ensures a homogeneous solution and can prevent the formation of agglomerates. |

Seed-Mediated Crystallization Strategies for Controlled Growth

Seed-mediated crystallization is a critical technique for controlling the crystal growth of this compound, leading to improved purity and a more consistent product. This strategy involves introducing a small amount of pre-existing crystals (seeds) of the desired diastereomeric salt into a supersaturated solution. This bypasses the often-unpredictable primary nucleation phase and promotes secondary nucleation and growth on the seed surfaces.

The primary benefits of seeding include:

Control over Polymorphism: Seeding with the desired crystal form ensures that the product crystallizes in the correct polymorphic structure.

Improved Crystal Size Distribution: It leads to a more uniform crystal size, which can improve filtration and drying characteristics.

Enhanced Purity: By controlling the crystallization process, the incorporation of the undesired diastereomer and other impurities into the crystal lattice can be minimized.

In the context of diastereomeric salt resolution, seeding with pure crystals of the less soluble salt at a specific temperature can significantly enhance the efficiency of the separation. For example, in a study on a different chiral resolution, a saturated solution was seeded with pure crystals of the desired diastereomeric salt before cooling, which is a common practice to control the crystallization process. rsc.org

The timing and amount of seed addition are crucial parameters. Adding seeds too early or in too large a quantity can lead to a large number of small crystals, while adding them too late may not effectively prevent spontaneous nucleation of the undesired diastereomer. The quality of the seed crystals themselves is also important; they should be of high purity and have a consistent crystal habit.

Continuous Crystallization Approaches for Chiral Resolution

Continuous crystallization is an emerging and powerful approach for the chiral resolution of pharmaceuticals, offering several advantages over traditional batch processes. acs.org This method involves the continuous feeding of the racemic mixture and resolving agent into a crystallizer, with the continuous removal of the product slurry. Diastereomeric salt formation is being actively studied in innovative crystallization procedures, including continuous crystallization. acs.orgrsc.org

The key benefits of continuous crystallization for the production of this compound include:

Improved Consistency and Quality: Continuous operation allows for tighter control over process parameters, leading to a more consistent product with a narrow crystal size distribution and higher purity.

Increased Productivity: By eliminating the downtime associated with batch processing (charging, heating, cooling, discharging), continuous crystallization can significantly increase throughput.

Reduced Costs: Smaller equipment size for the same output, lower energy consumption, and reduced labor requirements can lead to significant cost savings.

Enhanced Safety: The smaller volumes of material being processed at any given time can improve the safety profile of the manufacturing process.

Designing a continuous crystallization process requires a thorough understanding of the system's phase diagram and crystallization kinetics. Population balance modeling (PBM) can be a valuable tool for designing and optimizing continuous crystallization processes by predicting the evolution of the crystal population over time. acs.org

Table 2: Comparison of Batch and Continuous Crystallization

| Feature | Batch Crystallization | Continuous Crystallization |

| Operation | Discontinuous, with distinct charging, reaction, crystallization, and harvesting steps. | Uninterrupted flow of reactants and products. |

| Process Control | More challenging to maintain consistent conditions throughout the batch. | Tighter control over temperature, supersaturation, and residence time. |

| Product Consistency | Can have batch-to-batch variability. | High consistency in crystal size, shape, and purity. |

| Scalability | Scaling up can be complex and may require significant process redevelopment. | Generally easier to scale up by increasing the run time. |

| Footprint | Typically requires larger vessels for a given production capacity. | Smaller equipment footprint for the same throughput. |

Impurity Profiling and Control in Diastereomeric Salt Production

A comprehensive understanding and control of impurities are paramount in the production of this compound to ensure the final active pharmaceutical ingredient (API) meets stringent regulatory standards. Impurities in this context can be broadly categorized into diastereomeric impurities (the S-venlafaxine salt) and other process-related impurities.

The primary impurity of concern is the undesired diastereomer, S-Venlafaxine-di-p-toluoyl-D-tartrate salt. The efficiency of the chiral resolution directly impacts the level of this impurity. As previously mentioned, the formation of solid solutions can make complete removal of the undesired diastereomer challenging in a single step. rsc.org Therefore, analytical methods such as chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) are essential for accurately quantifying the enantiomeric excess and diastereomeric purity of the salt. researchgate.net

Process-related impurities can arise from various sources, including:

Starting Materials: Impurities present in the racemic venlafaxine or the di-p-toluoyl-D-tartaric acid resolving agent.

Side Reactions: By-products formed during the salt formation reaction.

Residual Solvents: Solvents used in the crystallization process that are not completely removed during drying.

A thorough impurity profiling study involves the identification, quantification, and characterization of all potential impurities. This information is crucial for developing effective control strategies. Control strategies may include:

Sourcing high-purity starting materials.

Optimizing reaction conditions to minimize side product formation.

Developing effective purification steps, such as recrystallization or washing, to remove specific impurities.

Implementing robust analytical methods for in-process control and final product release.

For instance, related substances of venlafaxine, such as Venlafaxine EP Impurity D, are known and can be monitored. The development of a large-scale manufacturing process must prioritize the minimization of impurities and contaminants by selecting appropriate reactants, solvents, and optimized reaction conditions. google.com

Stability Studies of R Venlafaxine Di P Toluoyl D Tartrate Salt

Chemical Stability Assessment in Various Environmental Conditions

The chemical stability of R-Venlafaxine-di-p-toluoyl-D-tartrate salt would be evaluated under stressed conditions to identify potential degradation pathways and kinetics. These studies are typically conducted in accordance with International Council for Harmonisation (ICH) guidelines.

Forced degradation studies would expose the salt to conditions more severe than accelerated stability testing. This helps in elucidating the degradation products and understanding the intrinsic stability of the molecule. Key conditions for such an assessment include:

Acidic and Basic Hydrolysis: The salt would be subjected to various pH levels to determine its susceptibility to acid and base-catalyzed degradation. Studies on venlafaxine (B1195380) hydrochloride have shown its liability to degradation under strong acidic conditions. scispace.com A similar assessment for the tartrate salt would be crucial.

Oxidative Degradation: Exposure to oxidative agents, such as hydrogen peroxide, would reveal the potential for oxidation of the molecule.

Photostability: The salt would be exposed to light of specified intensity and wavelength to assess its sensitivity to photodegradation.

Thermal Degradation: The stability of the salt at elevated temperatures would be investigated to understand its thermal decomposition profile.

The degradation products would be identified and characterized using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov

Illustrative Data Table for Chemical Stability Assessment

Note: The following table is a representative example of how chemical stability data for this compound would be presented. The values are for illustrative purposes only, as specific study data is not publicly available.

| Condition | Duration | Assay of R-Venlafaxine (%) | Total Impurities (%) | Major Degradation Product |

| 0.1 M HCl | 24 hours | 98.5 | 1.5 | Not Detected |

| 0.1 M NaOH | 24 hours | 99.1 | 0.9 | Not Detected |

| 3% H₂O₂ | 24 hours | 97.8 | 2.2 | Oxidative Degradant A |

| UV/Vis Light | 7 days | 99.5 | 0.5 | Not Detected |

| 60°C | 7 days | 99.3 | 0.7 | Not Detected |

Solid-State Stability and Polymorphic Transformations

The solid-state properties of a pharmaceutical salt are critical for its handling, formulation, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a key consideration for venlafaxine salts, with multiple polymorphic forms reported for venlafaxine hydrochloride. nih.govgoogle.com

The solid-state stability of this compound would be investigated to identify and characterize its crystalline forms and to determine the potential for polymorphic transformations under various conditions. Key analytical techniques for this assessment include:

Powder X-ray Diffraction (PXRD): This technique is fundamental for identifying the crystalline form of the salt and detecting any changes in its crystal structure over time or under stress. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point, heat of fusion, and to detect polymorphic transitions, which are observed as endothermic or exothermic events. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing information on desolvation and decomposition. researchgate.net

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between polymorphs by detecting changes in the molecular bonding and crystal lattice. nih.gov

A stable crystalline form is crucial, as transformations to a different polymorph could alter the salt's physical properties, including its solubility and dissolution rate.

Illustrative Data Table for Solid-State Characterization

Note: This table provides an example of solid-state characterization data. The data is illustrative and not based on published studies of this compound.

| Analytical Technique | Observation | Interpretation |

| PXRD | Sharp diffraction peaks at specific 2θ angles | Crystalline material, specific polymorph (Form I) |

| DSC | Single sharp endotherm at 185°C | Melting point of Form I |

| TGA | No significant mass loss until >200°C | Anhydrous and thermally stable form |

| IR Spectroscopy | Characteristic peaks for functional groups | Confirms molecular structure and solid form |

Influence of Humidity and Temperature on Salt Form Stability

The stability of the this compound under different storage conditions, particularly varying humidity and temperature, is essential for determining its appropriate storage requirements and shelf-life.

Long-term stability studies are typically conducted at 25°C ± 2°C and 60% ± 5% relative humidity (RH), while accelerated stability studies are performed at 40°C ± 2°C and 75% ± 5% RH. nih.gov During these studies, samples of the salt would be withdrawn at predetermined time points and analyzed for any changes in their chemical and physical properties.

Key parameters to be monitored include:

Appearance: Any change in color or physical state.

Assay and Purity: Quantification of the active substance and detection of any degradation products by HPLC.

Water Content: Measurement of water content by Karl Fischer titration to assess hygroscopicity.

Polymorphic Form: Monitoring for any changes in the crystalline form using PXRD.

The data from these studies would establish the re-test period for the salt and the recommended storage conditions to ensure its quality is maintained over time. For instance, a study on venlafaxine caffeate salt demonstrated its solid-phase stability for 12 months at 25°C/60% RH, as confirmed by unchanged PXRD patterns. nih.gov

Illustrative Data Table for Long-Term Stability

Note: The following table is a representative example of long-term stability data. The values are for illustrative purposes only, as specific study data for this compound is not publicly available.

| Time Point | Assay (%) | Total Impurities (%) | Water Content (%) | PXRD Pattern |

| Initial | 99.8 | 0.2 | 0.1 | Conforms to Form I |

| 3 Months | 99.7 | 0.3 | 0.1 | Conforms to Form I |

| 6 Months | 99.8 | 0.2 | 0.2 | Conforms to Form I |

| 12 Months | 99.6 | 0.4 | 0.2 | Conforms to Form I |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing R-Venlafaxine-di-p-toluoyl-D-tartrate Salt, and how does prior knowledge of tartaric acid derivatives inform the synthesis protocol?

- Methodological Answer : Synthesis involves coupling venlafaxine with di-p-toluoyl-D-tartaric acid. Critical parameters include reaction temperature (>80°C), solvent selection (low-solubility solvents to control precipitation), and stoichiometric ratios. Prior studies on tartaric acid derivatives (e.g., Rochelle salt synthesis) emphasize the role of pH and ionic strength in stabilizing chiral centers . Standard protocols recommend using formic acid and formaldehyde for reductive amination, with purification via recrystallization in water-miscible solvents .

Q. How can researchers validate the purity and enantiomeric excess of this compound during formulation?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a chiral stationary phase, referencing USP Venlafaxine Hydrochloride RS as a primary standard. Prepare a standard curve (e.g., 1.1356 mg/mL stock solution) and validate linearity (R² > 0.99) across 80–120% of the target concentration. IR spectroscopy and X-ray diffraction (XRD) further confirm crystallinity and absence of polymorphic impurities .

Q. What formulation challenges arise when using this compound in sustained-release tablets, and how are they addressed?

- Methodological Answer : The salt’s low solubility (<25 g/L in water) necessitates dispersion in hydrophobic solvents (e.g., ethyl cellulose) prior to granulation. Coating particles with sustained-release polymers (e.g., Eudragit RS30D) at 5–10% w/w ensures zero-order release kinetics. Dissolution testing (USP Apparatus 1, 100 rpm) in water over 24 hours validates release profiles, with acceptance criteria set at 90–110% .

Advanced Research Questions

Q. How do researchers resolve contradictions in dissolution data between this compound and other venlafaxine salts (e.g., hydrochloride)?

- Methodological Answer : Conduct comparative dissolution studies under standardized conditions (pH 3.5, 0.1 M NaNO3). For the tartrate salt, note that its lower solubility may require surfactant addition (e.g., 0.1% SDS) to mimic biorelevant media. Analyze dissolution data using non-linear regression (Weibull model) to differentiate between salt-specific and formulation-driven release patterns .

Q. What experimental design optimizes the salt’s stability under accelerated storage conditions (40°C/75% RH)?

- Methodological Answer : Use a factorial design to test variables: (1) excipient hygroscopicity (e.g., lactose vs. microcrystalline cellulose), (2) packaging (blister vs. HDPE bottles), and (3) desiccant inclusion. Monitor degradation products (e.g., Related Compound A) via LC-MS at 0, 3, and 6 months. Stability thresholds are defined as <5% total impurities after 6 months .

Q. How do polymorphic forms of this compound impact bioavailability, and what analytical techniques differentiate them?

- Methodological Answer : Prepare polymorphs via solvent-antisolvent crystallization (e.g., ethanol/water vs. acetone/water). Characterize using differential scanning calorimetry (DSC) for melting-point variation and dynamic vapor sorption (DVS) for hygroscopicity. In vivo studies in rodent models correlate Form I (high-energy polymorph) with 20–30% higher Cmax due to faster dissolution .

Q. What methodological approaches reconcile discrepancies in complexation studies involving this compound and metal ions (e.g., Cu(II))?

- Methodological Answer : Use pH-metric titration (25°C, 0.1 M NaNO3) to determine log K values for Cu(II)-venlafaxine complexes. Compare Δ log K values between binary (Cu(II)-salt) and ternary (Cu(II)-salt-amino acid) systems. Computational modeling (DFT) identifies steric hindrance from p-toluoyl groups as a key factor reducing stability constants by 15–20% .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data on the salt’s hygroscopicity across different studies?

- Methodological Answer : Standardize testing conditions per USP 〈671〉: equilibrate samples at 25°C/60% RH for 48 hours. Conflicting results often arise from particle size differences (micronized vs. unprocessed powder). Laser diffraction analysis (Malvern Mastersizer) confirms that particles <50 µm absorb 5–8% more moisture, altering flow properties .

Q. What strategies validate the absence of residual solvents (e.g., formic acid) in synthesized this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.